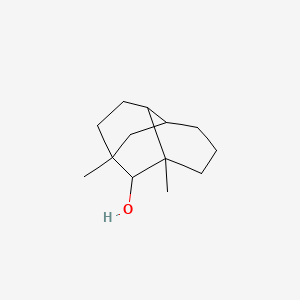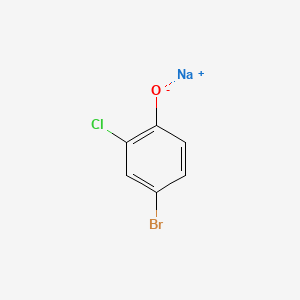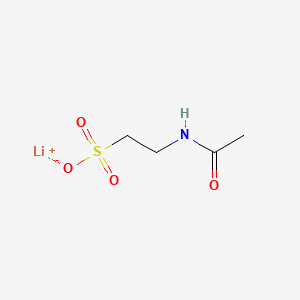
Lithium 2-(acetylamino)ethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 2-(acetylamino)ethanesulphonate is a chemical compound with the molecular formula C4H8LiNO4S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(acetylamino)ethanesulphonate typically involves the reaction of 2-(acetylamino)ethanesulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and high yield. The reaction is monitored using advanced analytical techniques to maintain the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Lithium 2-(acetylamino)ethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Lithium 2-(acetylamino)ethanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of lithium 2-(acetylamino)ethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence cellular signaling pathways. It is known to interact with proteins and nucleic acids, thereby affecting various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Lithium 2-(amino)ethanesulphonate
- Lithium 2-(methylamino)ethanesulphonate
- Lithium 2-(ethylamino)ethanesulphonate
Uniqueness
Lithium 2-(acetylamino)ethanesulphonate is unique due to its specific acetylamino functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
69538-62-1 |
|---|---|
Fórmula molecular |
C4H8LiNO4S |
Peso molecular |
173.1 g/mol |
Nombre IUPAC |
lithium;2-acetamidoethanesulfonate |
InChI |
InChI=1S/C4H9NO4S.Li/c1-4(6)5-2-3-10(7,8)9;/h2-3H2,1H3,(H,5,6)(H,7,8,9);/q;+1/p-1 |
Clave InChI |
RXGCWMIGJZJKRQ-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(=O)NCCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


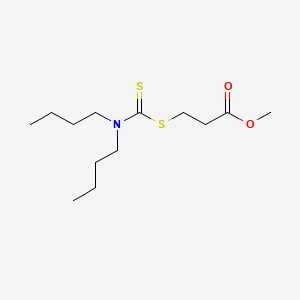
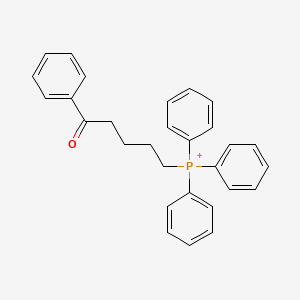
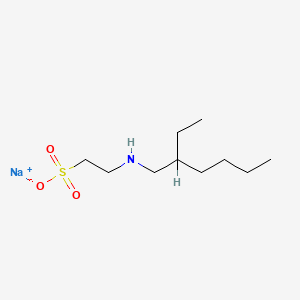

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
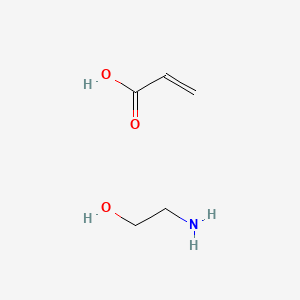
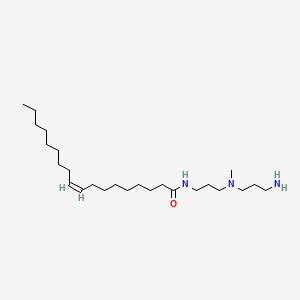
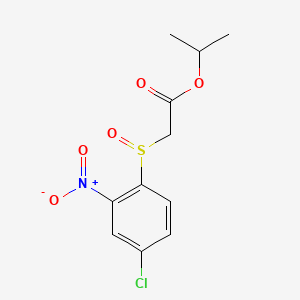
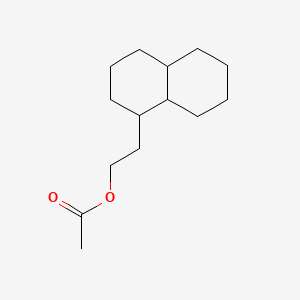
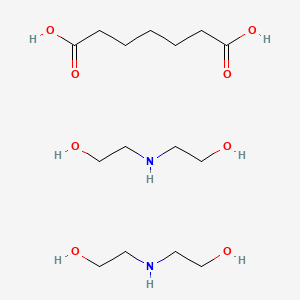
![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)

